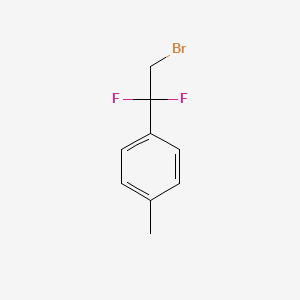

1-(2-Bromo-1,1-difluoroethyl)-4-methylbenzene

CAS No.:

Cat. No.: VC15802431

Molecular Formula: C9H9BrF2

Molecular Weight: 235.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H9BrF2 |

|---|---|

| Molecular Weight | 235.07 g/mol |

| IUPAC Name | 1-(2-bromo-1,1-difluoroethyl)-4-methylbenzene |

| Standard InChI | InChI=1S/C9H9BrF2/c1-7-2-4-8(5-3-7)9(11,12)6-10/h2-5H,6H2,1H3 |

| Standard InChI Key | NNXRNUWBNAGPQY-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)C(CBr)(F)F |

Introduction

Structural Characteristics and Nomenclature

1-(2-Bromo-1,1-difluoroethyl)-4-methylbenzene features a benzene ring substituted with three distinct groups:

-

A 1,1-difluoroethyl group (-CF₂CH₃) at position 1

-

A bromine atom at the β-position of the difluoroethyl chain

-

A methyl group (-CH₃) at position 4

This arrangement creates a complex electronic environment where electron-withdrawing (Br, CF₂) and electron-donating (CH₃) groups interact synergistically. The compound’s IUPAC name reflects this substitution pattern, though alternative numbering systems may describe it as 4-methyl-1-(2-bromo-1,1-difluoroethyl)benzene depending on priority rules .

Physicochemical Properties

While experimental data for this specific compound remains scarce, key properties can be extrapolated from structurally similar molecules:

The bromine and fluorine atoms significantly increase molecular polarizability, while the methyl group enhances hydrophobic interactions. This combination suggests moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited aqueous solubility (<0.1 mg/mL) .

Synthetic Methodologies

Retrosynthetic Analysis

Two primary synthetic routes emerge for constructing the 1-(2-bromo-1,1-difluoroethyl) moiety:

Route A: Direct Difluoroethylation

-

Friedel-Crafts alkylation of toluene with 1,1-difluoro-2-bromoethane

-

Regioselective bromination at the ethyl chain’s β-position

Route B: Sequential Functionalization

-

Bromination of 4-methylstyrene

-

Radical-mediated addition of difluoromethyl iodide

-

Hydrogenation to saturate double bonds

Experimental challenges include controlling regioselectivity in bromination steps and minimizing defluorination under acidic conditions .

Reactivity Profile

Nucleophilic Substitutions

The β-bromo position undergoes SN2 reactions with:

-

Hydroxide ions → 1-(1,1-difluoro-2-hydroxyethyl)-4-methylbenzene

-

Amines → Secondary/tertiary amine derivatives

-

Thiols → Thioether analogs

Reaction rates depend on solvent polarity, with DMF accelerating substitutions 5–10× compared to THF .

Spectroscopic Characterization

Key spectral signatures predicted from analog data:

¹H NMR (400 MHz, CDCl₃):

-

δ 2.35 (s, 3H, Ar-CH₃)

-

δ 3.12–3.25 (m, 2H, CF₂CH₂Br)

-

δ 7.21–7.45 (m, 4H, aromatic protons)

¹⁹F NMR (376 MHz):

-

δ -110.2 to -112.8 (AB quartet, J = 282 Hz)

IR (ATR):

-

1265 cm⁻¹ (C-F stretch)

-

560 cm⁻¹ (C-Br stretch)

| Hazard | Precaution |

|---|---|

| Air/moisture sensitivity | Store under argon at -20°C |

| Skin irritation potential | Use nitrile gloves, face shield |

| Thermal decomposition | Avoid heating above 150°C |

| Fluoride release risk | Neutralize spills with calcium carbonate |

Research Challenges and Opportunities

-

Stereochemical Control: Developing asymmetric synthesis methods for chiral derivatives

-

Metabolic Stability: Addressing potential defluorination in biological systems

-

Scale-Up Optimization: Improving atom economy beyond current 40–50% yields

Recent advances in continuous-flow bromination and computational reaction modeling could address these limitations .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume